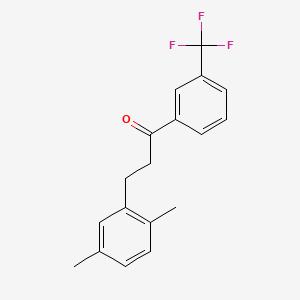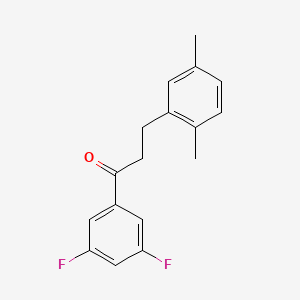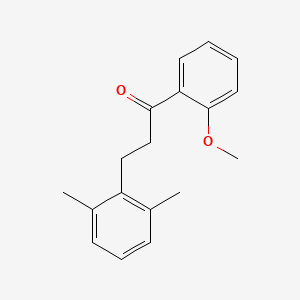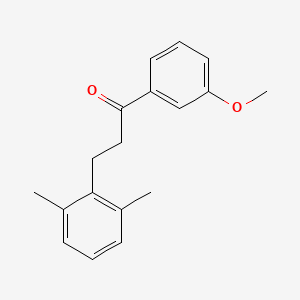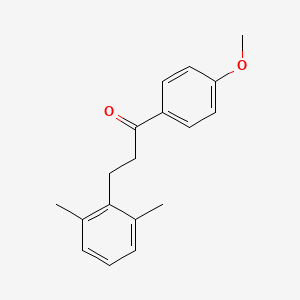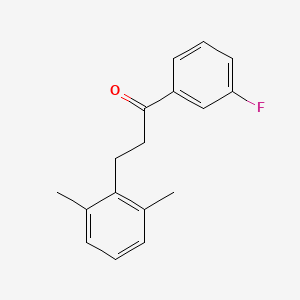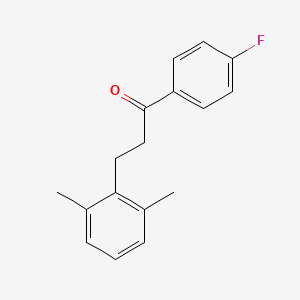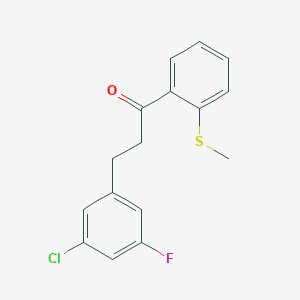
3-(3-氯-5-氟苯基)-2'-硫甲基丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone is a chemical compound with the molecular formula C<sub>7</sub>H<sub>6</sub>ClFO . It falls within the class of aryl ketones and contains both chlorine and fluorine substituents on the phenyl ring. The presence of a thiomethyl group at the 2’ position further modifies its structure.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chlorine and fluorine substituents onto the phenyl ring. While I don’t have specific synthetic procedures for this compound, it’s essential to explore literature sources or consult experts in organic synthesis for detailed methods.
Molecular Structure Analysis
The molecular structure of 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone consists of a central propiophenone core (a ketone group attached to a phenyl ring) with the following features:
- Phenyl Ring : The phenyl ring contains both chlorine (Cl) and fluorine (F) atoms at specific positions.
- Thiomethyl Group : The thiomethyl group (CH<sub>3</sub>S-) is attached to the 2’ carbon of the phenyl ring.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. It may participate in various reactions, such as:
- Substitution Reactions : The chlorine and fluorine atoms can undergo substitution reactions with other nucleophiles.
- Reduction Reactions : The ketone group may be reduced to an alcohol.
- Functional Group Transformations : The thiomethyl group can be modified or replaced.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to understand its solid-state behavior.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different conditions (e.g., temperature, light, air).
科学研究应用
合成和结构分析
- 合成技术: 使用2-氨基-2′,5-二氯苯基苯酮和2-氨基-5-氯-2'-氟苯基苯酮合成了一种与3-(3-氯-5-氟苯基)-2'-硫甲基丙酮在结构上相似的化合物,展示了为各种应用创造多样分子结构的潜力 (Satheeshkumar et al., 2017)。
- 量子化学研究: 计算计算和光谱分析提供了有关类似化合物的化学性质和反应性的见解,这可以指导开发具有所需特性的材料 (Satheeshkumar et al., 2017)。
制药研究
- 抗菌活性: 具有类似结构元素的化合物衍生物显示出作为抗菌剂的潜力,表明在医药和制药领域有潜在应用 (Badiger et al., 2013)。
材料科学
- 聚合物合成: 具有类似结构的化合物已被用于合成新型聚合物,表明3-(3-氯-5-氟苯基)-2'-硫甲基丙酮在开发具有独特性能的新材料方面具有潜力 (Banerjee et al., 1999)。
杂环化合物的化学
- 氟苯并噻嗪的合成: 合成了具有类似分子结构的化合物,用于潜在应用于杂环化合物的化学中,这在制药和农药领域中很重要 (Hamadi et al., 1998)。
安全和危害
- Toxicity : Evaluate its toxicity profile, especially if it’s intended for human use.
- Handling Precautions : Follow safety guidelines when handling this compound.
- Environmental Impact : Consider its impact on the environment.
未来方向
Research avenues related to 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Industrial Applications : Assess its utility in materials science or other fields.
Please note that the information provided here is based on existing knowledge, and further research is essential to validate and expand upon these insights. For detailed references, consult relevant scientific literature123.
属性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWAMNIAGOGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644946 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898750-40-8 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

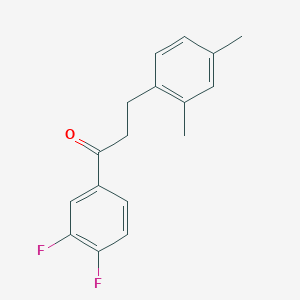
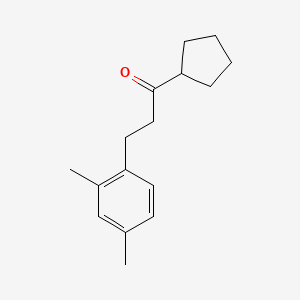
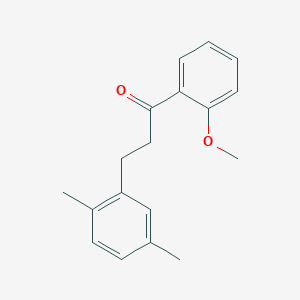
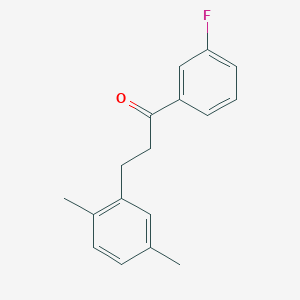
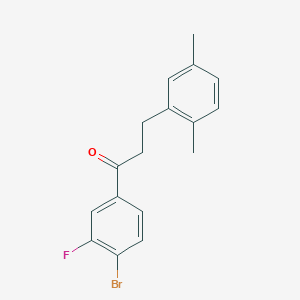
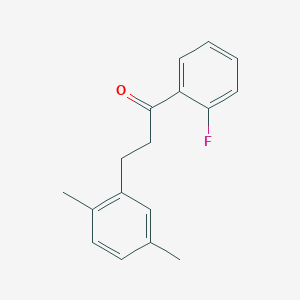
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
